Filipin III Exhibits the Highest Binding Affinity for Cholesterol Among Clinically Relevant Polyene Macrolides
Filipin III demonstrates a higher equilibrium binding constant for cholesterol compared to amphotericin B, nystatin, and lagosin, as determined by fluorescence excitation spectroscopy in aqueous sterol suspensions [1]. The relative binding affinities for cholesterol follow the order: Filipin III > amphotericin B > nystatin > lagosin [1]. This ranking directly correlates with the extent of membrane damage caused by these antibiotics, confirming that filipin III's superior cholesterol avidity translates into greater membrane-disrupting potency [1]. Furthermore, Filipin III shows a pronounced selectivity for specific sterol environments: it undergoes a large enhancement in fluorescence polarization upon binding to cholesterol and epi-cholesterol in lecithin vesicles, but only a small increase with thiocholesterol or androstan-3β-ol, indicating a stereospecific interaction not shared by amphotericin B [1].
| Evidence Dimension | Equilibrium binding constant (relative affinity) for cholesterol in aqueous suspension |
|---|---|
| Target Compound Data | Filipin III: Highest relative affinity |
| Comparator Or Baseline | Amphotericin B: Intermediate affinity; Nystatin: Lower affinity; Lagosin: Lowest affinity |
| Quantified Difference | Rank order: Filipin III > Amphotericin B > Nystatin > Lagosin |
| Conditions | Fluorescence excitation spectroscopy; aqueous suspensions of cholesterol; room temperature |
Why This Matters
For researchers developing cholesterol-sensitive assays or studying membrane sterol dynamics, filipin III provides the strongest signal-to-background ratio and the most robust quantitative response due to its unparalleled cholesterol affinity and stereospecific binding profile.
- [1] Bittman, R., & Fischkoff, S. A. (1972). Fluorescence studies of the binding of the polyene antibiotics filipin III, amphotericin B, nystatin, and lagosin to cholesterol. Proceedings of the National Academy of Sciences, 69(12), 3795-3799. View Source
